molecular formula C20H23N3O B263728 N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

Numéro de catalogue: B263728
Poids moléculaire: 321.4 g/mol
Clé InChI: DIMRDCFQDBLTCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

BIBP 3226 acts as a selective antagonist of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which is involved in the regulation of food intake, energy balance, and cardiovascular function. By blocking the activity of the this compound Y1 receptor, BIBP 3226 reduces food intake, promotes weight loss, and improves glucose metabolism. Additionally, BIBP 3226 has been shown to reduce blood pressure and improve vascular function by blocking the vasoconstrictive effects of this compound.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have a number of biochemical and physiological effects, including reducing food intake, promoting weight loss, improving glucose metabolism, reducing blood pressure, and improving vascular function. These effects are mediated by the selective blockade of the this compound Y1 receptor, which regulates a number of key physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BIBP 3226 is its selectivity for the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which allows for the specific targeting of this receptor in experimental studies. Additionally, BIBP 3226 has been extensively studied in animal models, and has been shown to have a favorable safety profile. However, one limitation of BIBP 3226 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are a number of potential future directions for the study of BIBP 3226. One area of research could focus on the development of more potent analogs of BIBP 3226, which could improve its effectiveness in experimental studies. Additionally, further research could investigate the potential therapeutic applications of BIBP 3226 in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of novel delivery systems for BIBP 3226 could improve its bioavailability and allow for more targeted delivery to specific tissues or organs.

Méthodes De Synthèse

BIBP 3226 can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl alcohol with 3-(1H-imidazol-1-yl)propylamine to form the intermediate compound, 3-(benzyloxy)benzyl-3-(1H-imidazol-1-yl)propylamine. The intermediate compound is then deprotected using hydrogenolysis to yield BIBP 3226.

Applications De Recherche Scientifique

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose metabolism in animal models of diabetes. Additionally, BIBP 3226 has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving vascular function.

Propriétés

Formule moléculaire

C20H23N3O

Poids moléculaire

321.4 g/mol

Nom IUPAC

3-imidazol-1-yl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C20H23N3O/c1-2-6-18(7-3-1)16-24-20-9-4-8-19(14-20)15-21-10-5-12-23-13-11-22-17-23/h1-4,6-9,11,13-14,17,21H,5,10,12,15-16H2

Clé InChI

DIMRDCFQDBLTCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

SMILES canonique

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.